2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole-containing pyrazoles. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the search for new therapeutic agents. Its molecular formula is , with a molecular weight of approximately 388.5 g/mol.
This compound can be classified under the following categories:
The synthesis of 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves several key steps. A common synthetic route includes:
The reactions are generally conducted under controlled conditions, often requiring specific solvents and catalysts to optimize yield and purity. The final product can be purified using techniques such as recrystallization or chromatography.
The compound's InChI key is InChI=1S/C22H20N4OS/c1-14-8-10-17(11-9-14)19-13-28-22(23-19)26-20(12-16(3)25-26)24-21(27)18-7-5-4-6-15(18)2/h4-13H,1-3H3,(H,24,27).
The compound can participate in various chemical reactions, including:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.
The mechanism of action for 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is not fully elucidated but may involve:
Key properties include:
Relevant data such as melting point, boiling point, and spectral data (IR, NMR, MS) are essential for characterizing this compound but were not provided in the sources reviewed.
2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5